molecular formula C22H18Cl2N2O3 B10944612 2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-methylphenyl)benzamide

2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-methylphenyl)benzamide

Cat. No.: B10944612
M. Wt: 429.3 g/mol
InChI Key: QYULMJCXTJWLTD-UHFFFAOYSA-N
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Description

2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-METHYLPHENYL)BENZAMIDE is a synthetic organic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and agricultural science. This compound is characterized by the presence of a 2,4-dichlorophenoxy group, which is known for its biological activity.

Preparation Methods

The synthesis of 2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-METHYLPHENYL)BENZAMIDE typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate amines under specific conditions. One common method involves the use of phosphoryl chloride as a catalyst to facilitate the reaction between 2,4-dichlorophenoxyacetic acid and thiosemicarbazide, followed by treatment with phenacylbromides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-METHYLPHENYL)BENZAMIDE is unique due to its specific structural modifications, which enhance its biological activity and specificity.

Properties

Molecular Formula

C22H18Cl2N2O3

Molecular Weight

429.3 g/mol

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C22H18Cl2N2O3/c1-14-6-9-16(10-7-14)25-22(28)17-4-2-3-5-19(17)26-21(27)13-29-20-11-8-15(23)12-18(20)24/h2-12H,13H2,1H3,(H,25,28)(H,26,27)

InChI Key

QYULMJCXTJWLTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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